

Comparative Cross-Reactivity Profiling of 1,4-Oxazepane-Based Compounds

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Compound of Interest

Compound Name: 1,4-Oxazepane

Cat. No.: B1358080

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A comprehensive guide for researchers, scientists, and drug development professionals on the selectivity and off-target profiles of **1,4-oxazepane**-based compounds targeting kinases and G-protein coupled receptors.

The **1,4-oxazepane** scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent three-dimensional nature allows for diverse substitutions, leading to compounds with high affinity and selectivity for a range of therapeutic targets. This guide provides a comparative analysis of the cross-reactivity profiles of two distinct classes of **1,4-oxazepane**-based compounds: benzo[b][1][2]oxazepin-4-ones targeting kinases and 1,4-diazepane/oxazepane derivatives targeting G-protein coupled receptors (GPCRs). The information presented is compiled from publicly available experimental data to assist researchers in selecting appropriate tool compounds and anticipating potential off-target effects.

Benzo[b][1][2]oxazepin-4-one-Based Kinase Inhibitors

The benzo[b][1][2]oxazepin-4-one core has given rise to highly potent and selective inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) and LIM Domain Kinases 1 and 2 (LIMK1/2). These kinases are implicated in inflammatory diseases and cancer, making their selective inhibition a key therapeutic strategy.

Featured Compound 1: GSK'481 (A Selective RIPK1 Inhibitor)

GSK'481 is a well-characterized, potent inhibitor of RIPK1, a critical regulator of necroptosis and inflammation. It is often cited for its high selectivity. While a comprehensive public kinome scan is not readily available in the primary literature, it is described as having "complete monokinase selectivity for RIP1".

Featured Compound 2: Compound 10 (A dual LIMK1/2 and RIPK1 Inhibitor)

Arising from the optimization of the benzo[b][1][2]oxazepin-4-one scaffold, "Compound 10" was identified as a potent dual inhibitor of LIMK1/2 with residual activity against RIPK1. Its cross-reactivity has been extensively profiled against a large panel of kinases.

Table 1: Kinase Selectivity Profile of Compound 10 (Benzo[b][1][2]oxazepin-4-one derivative)

Target Kinase	IC50 / EC50 (nM)	Assay Type	Reference
LIMK1	81	NanoBRET	[3]
LIMK2	40	NanoBRET	[3]
RIPK1	7.8	NanoBRET	[3]
WNK2	>1000	scanMAX	[3]
BTK	>1000	scanMAX	[3]
LRRK2	>1000	scanMAX	[3]

Note: The scanMAX kinome-wide selectivity assay for Compound 10 against 468 kinases at a concentration of 1 μ M showed exceptional selectivity, with only LIMK1, LIMK2, and RIPK1 being significantly inhibited. Weak activity was noted for WNK2, BTK, and LRRK2, but with significantly lower affinity. For a complete list of kinases tested, refer to the supplementary information of the source publication.[1][4]

1,4-Diazepane/Oxazepane-Based GPCR Ligands

The flexible seven-membered ring of 1,4-diazepane and **1,4-oxazepane** has proven to be an effective scaffold for developing ligands targeting GPCRs, including the Cannabinoid Receptor 2 (CB2) and the Dopamine D4 Receptor.

Featured Compound Class 1: Aryl 1,4-Diazepane CB2 Receptor Agonists

A series of aryl 1,4-diazepane derivatives have been developed as potent and selective agonists for the CB2 receptor, a promising target for treating inflammatory and neuropathic pain without the psychoactive effects associated with CB1 receptor activation.

Table 2: Receptor Selectivity Profile of a Representative Aryl 1,4-Diazepane CB2 Agonist

Target Receptor	Ki (nM)	Assay Type	Reference
CB2	<10	Radioligand Binding	[5][6]
CB1	>1000	Radioligand Binding	[5][6]

Note: Various publications describe high selectivity of this class of compounds for CB2 over CB1, often exceeding 100-fold. Specific Ki values for a broad panel of GPCRs are not consistently reported in single publications but can be inferred from the focused nature of the studies.[7][8][9]

Featured Compound Class 2: 1,4-Oxazepane Dopamine D4 Receptor Ligands

Derivatives of **1,4-oxazepane** have been synthesized as selective ligands for the dopamine D4 receptor, a target implicated in schizophrenia and other neuropsychiatric disorders.

Table 3: Receptor Selectivity Profile of a Representative **1,4-Oxazepane** Dopamine D4 Ligand

Target Receptor	Ki (nM)	Assay Type	Reference
Dopamine D4	<5	Radioligand Binding	[5][10]
Dopamine D2	>100	Radioligand Binding	[10][11]
Dopamine D3	>100	Radioligand Binding	[10][11]

Note: Studies on these compounds focus on their selectivity within the dopamine receptor family, particularly against the D2 and D3 subtypes, to minimize extrapyramidal side effects. Selectivity ratios often exceed 100-fold.[2][3][12][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cross-reactivity data. Below are generalized protocols for the key assays mentioned in this guide.

Kinase and Bromodomain Cross-Reactivity Profiling

1. NanoBRET™ Target Engagement Assay

This assay measures compound binding to a specific protein target in live cells.

- Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds to the same target (acceptor). A test compound competes with the tracer for binding to the target, leading to a decrease in the BRET signal in a dose-dependent manner.
- Methodology:
 - Cells are transiently or stably transfected with a vector expressing the NanoLuc®-fusion target protein.
 - Transfected cells are plated in a white, opaque 96- or 384-well plate.
 - A fluorescent tracer specific for the target protein is added to the cells.
 - The test compound is serially diluted and added to the wells.

- After an incubation period to reach binding equilibrium, the NanoBRET™ substrate is added.
- The donor emission (460 nm) and acceptor emission (610 nm) are measured using a luminometer equipped with appropriate filters.
- The BRET ratio (acceptor emission / donor emission) is calculated and plotted against the compound concentration to determine the IC50 value.

2. Cellular Thermal Shift Assay (CETSA®)

This method assesses target engagement by measuring the change in thermal stability of a target protein upon ligand binding.

- Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This results in a higher melting temperature (T_m) of the protein in the presence of the ligand.
- Methodology:
 - Intact cells are treated with the test compound or vehicle control.
 - The treated cells are heated to a range of temperatures.
 - Cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.
 - The amount of soluble target protein at each temperature is quantified by methods such as Western blot, ELISA, or mass spectrometry.
 - Melting curves are generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve indicates target engagement.

GPCR Cross-Reactivity Profiling

1. Radioligand Binding Assay

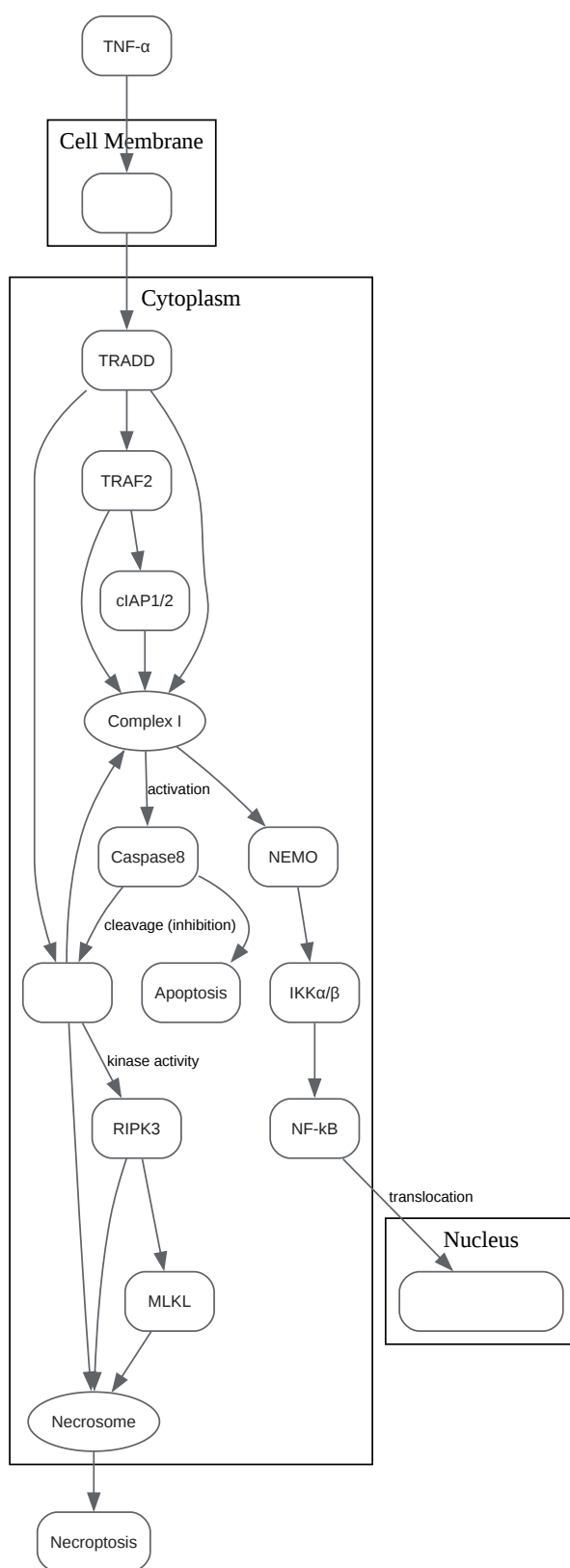
This is a classic method to determine the affinity of a ligand for a receptor.

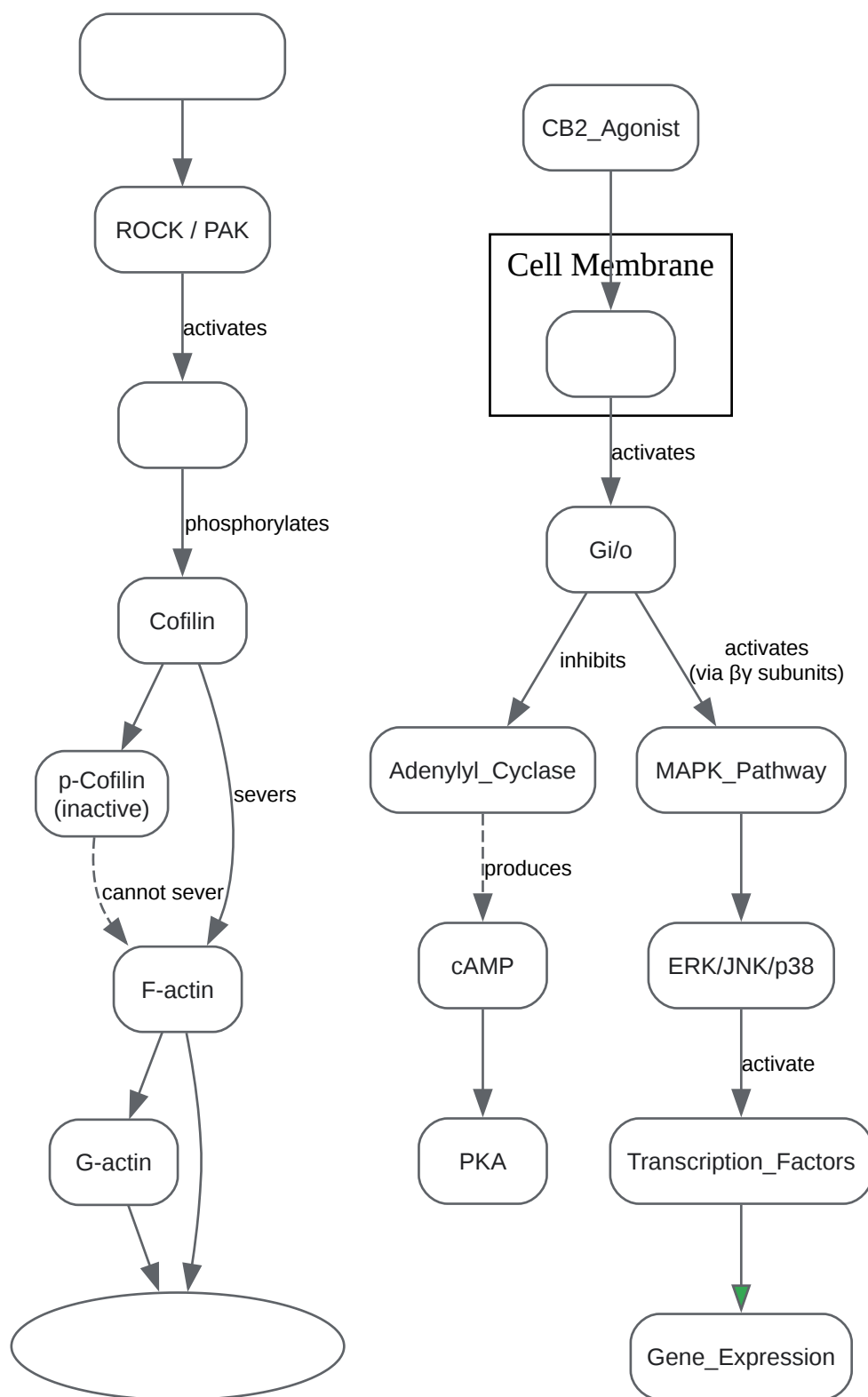
- Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes). A non-radiolabeled test compound is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of bound radioligand is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
- Methodology:
 - Prepare cell membranes expressing the target GPCR.
 - In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for dopamine receptors).
 - Add serial dilutions of the test compound to the wells.
 - Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).
 - After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration through a glass fiber filter.
 - The radioactivity retained on the filter is measured using a scintillation counter.
 - The IC₅₀ value is calculated from the competition curve, and the K_i (inhibition constant) is determined using the Cheng-Prusoff equation.

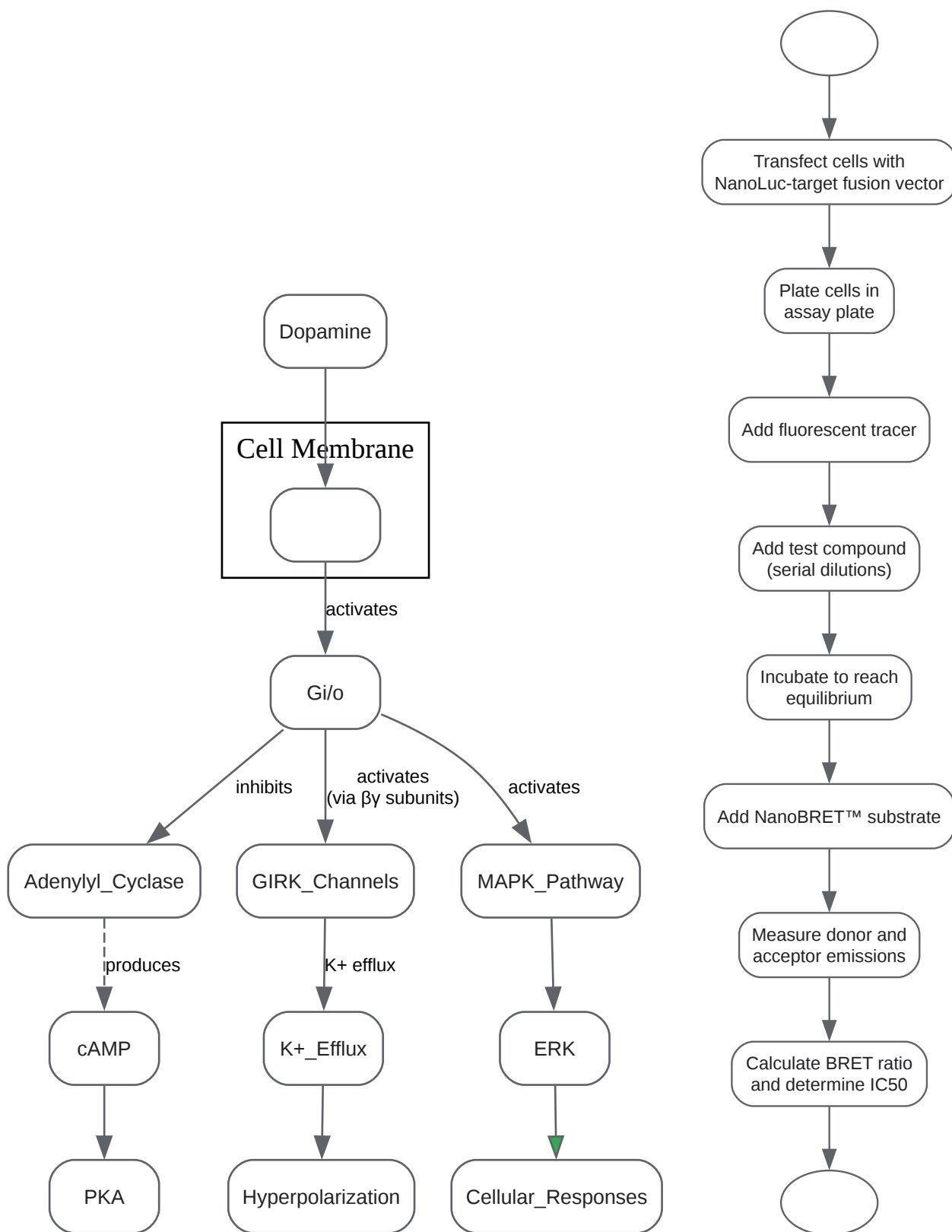
Signaling Pathways and Experimental Workflows

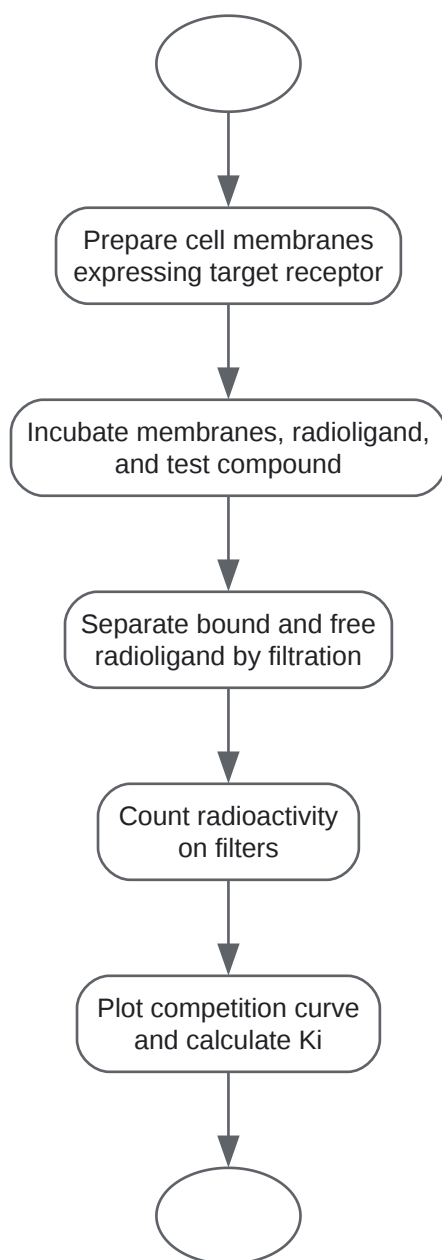
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the methods used for profiling these compounds.

Signaling Pathway Diagrams









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